Product packaging for Hexylphosphonic acid(Cat. No.:CAS No. 4721-24-8)

Hexylphosphonic acid

Cat. No.: B1362524
CAS No.: 4721-24-8
M. Wt: 166.16 g/mol
InChI Key: GJWAEWLHSDGBGG-UHFFFAOYSA-N
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Description

Significance and Role in Organophosphorus Chemistry Research

Organophosphorus chemistry is a broad and dynamic field of research with significant academic and industrial importance. nih.govresearchgate.net These compounds are integral to various applications, including medicinal chemistry, agriculture, and materials science. beilstein-journals.org Within this context, hexylphosphonic acid and its derivatives are subjects of considerable academic inquiry due to their versatile properties. ontosight.ai

The phosphonic acid moiety is a key feature, allowing for strong binding to metal oxide surfaces. chemblink.com This property is fundamental to many of its applications, particularly in surface modification and the formation of self-assembled monolayers (SAMs). ontosight.aichemblink.com Research in organophosphorus chemistry is increasingly focused on developing sustainable and green synthesis methods for these valuable compounds. beilstein-journals.orgrsc.org

Scope of Academic Inquiry for this compound and its Derivatives

The academic interest in this compound spans a multitude of applications, driven by its unique chemical characteristics.

Key Research Areas:

Surface Modification: A primary area of investigation is the use of this compound to alter the surface properties of various materials. hiyka.com Its ability to form dense, ordered self-assembled monolayers on metal oxides like alumina (B75360), titania, and zinc oxide is a significant focus. dojindo.comacs.org These monolayers can modify surface wettability, adhesion, and corrosion resistance. hiyka.comchemblink.com For instance, research has demonstrated the use of this compound to modify the surface of barium titanate, a material used in the development of 3D-printable dielectric pastes. scientificlabs.co.uk

Nanotechnology: this compound plays a crucial role as a surfactant and capping agent in the synthesis of nanoparticles, such as quantum dots and nanocrystals. chemicalbook.com It helps control the growth, stability, and optical properties of these nanomaterials. For example, it has been used in the synthesis of cadmium selenide (B1212193) (CdSe) quantum rods, where it influences their branching and stability. It is also utilized in creating stable, blue-emitting perovskite nanoplatelets for potential use in LEDs. acs.org

Corrosion Inhibition: The ability of this compound to form protective layers on metal surfaces makes it an effective corrosion inhibitor. guidechem.comchemblink.com It is often used in circulating cooling water systems in various industries to prevent scale formation and corrosion, sometimes in combination with zinc salts. alfa-industry.comkerton-industry.com Studies have explored its effectiveness in protecting metals like copper. mdpi.com

Biomedical Applications: Research has extended into the biomedical field, exploring the use of this compound and its derivatives in areas like drug delivery and improving the hemocompatibility of medical implants. ontosight.aifrontiersin.org For example, copolymers containing phosphonic acid have been shown to bind effectively to titanium surfaces and reduce platelet adhesion. frontiersin.org

Catalysis and Synthesis: this compound serves as an intermediate in the synthesis of more complex molecules and materials. ontosight.aihiyka.com Its derivatives are being explored for their potential applications as tethers on nanoparticle surfaces to facilitate electron transfer in solar energy conversion technologies. ajol.infoajol.info

The ongoing research into this compound and its derivatives continues to uncover new applications and refine existing ones, highlighting its importance in advancing various scientific and technological fields.

Table 2: Mentioned Compounds

Compound Name
This compound
2-Hydroxyphosphonoacetic Acid
6-acryloyloxy hexyl phosphonic acid
4-hydroxybutyl acrylate
Barium titanate
Bis(2-ethyl-1-hexyl) phosphoric acid
Cadmium selenide
Decylphosphonic acid
Octadecylphosphonic acid
Octylphosphonic acid
Triethyl phosphite

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15O3P B1362524 Hexylphosphonic acid CAS No. 4721-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexylphosphonic acid
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InChI

InChI=1S/C6H15O3P/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWAEWLHSDGBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963772
Record name Hexylphosphonic acid
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Molecular Weight

166.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4721-24-8
Record name 4721-24-8
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Record name Hexylphosphonic Acid
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Synthetic Methodologies for Hexylphosphonic Acid and Its Derivatives

Established Synthetic Pathways for Hexylphosphonic Acid

The synthesis of this compound is primarily achieved through two robust and well-documented methods: a variation of the Michaelis-Arbuzov reaction and the free-radical addition to an alkene.

Reaction Mechanisms and Precursor Chemistry

The Michaelis-Arbuzov-type reaction is a cornerstone for forming carbon-phosphorus bonds. For this compound, the synthesis involves a two-step process. The first step is the reaction of 1-bromohexane (B126081) with a trialkyl phosphite, typically triethyl phosphite. This nucleophilic substitution reaction proceeds at elevated temperatures (130–150 °C) to form the intermediate diethyl hexylphosphonate. The second step is the hydrolysis of this phosphonate (B1237965) ester to the desired phosphonic acid. This is commonly achieved by refluxing with a strong acid, such as hydrochloric acid, for an extended period (24–48 hours). This method is particularly advantageous for producing high-purity this compound suitable for industrial-scale production due to its safety and convenience.

Alternatively, this compound can be synthesized via a one-step free-radical addition. This pathway involves the reaction of 1-hexene (B165129) with phosphorous acid. The reaction is initiated by free radicals generated from chemical initiators. These radicals facilitate the addition of phosphorous acid across the carbon-carbon double bond of the alkene, directly forming the alkylphosphonic acid. This method is noted for its high selectivity and yield, benefiting from the use of simple starting materials.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing yield and purity. For the free-radical addition method, reaction temperatures are typically maintained between 70 °C and 130 °C. The reaction can be performed under olefin pressure (1 to 20 bar) and may be conducted either in the melt of the phosphorous acid or using solvents like acetic acid or ethyl acetate (B1210297) to improve handling and suppress side reactions.

The choice of radical initiator and solvent significantly impacts the reaction's efficiency. Studies on analogous systems, such as the synthesis of dialkylphosphinic acids, provide insight into these optimizations. For instance, initiators like azodiisobutyronitrile (AIBN), benzoperoxide (BPO), and di-tert-butyl peroxide (DTBP) have been investigated. cas.cn DTBP has been shown to have high initiation efficiency, requiring only small equivalents to achieve excellent yields. cas.cn Solvents also play a key role; N,N-dimethylformamide (DMF) has been identified as a suitable medium compared to others like acetic acid. cas.cn

Table 1: Example of Reaction Condition Optimization for a Radical Phosphonylation Reaction

EntryInitiator (equiv.)SolventYield (%)
1DTBP (0.2)DMF95
2AIBN (0.2)DMF63
3BPO (0.2)DMF45

This table is illustrative of initiator optimization in a related free-radical addition process. cas.cn

For the Michaelis-Arbuzov route, optimization focuses on reaction times and purification methods. The initial phosphonate formation requires 5–10 hours at 130–150 °C, while the subsequent hydrolysis step needs 24–48 hours under reflux to ensure complete conversion. Purification to achieve high-grade material involves steps like extraction, decolorization with activated carbon, and crystallization.

Synthesis of Functionalized this compound Derivatives

The versatility of the this compound scaffold allows for extensive modification of both the alkyl chain and the incorporation of various chemical functionalities, tailoring the molecule for specific applications.

Strategies for Alkyl Chain Modification

Modification of the alkyl chain length or structure is a common strategy to tune the physical properties of the resulting phosphonic acid. This is generally achieved by selecting a different starting haloalkane or alkene in the established synthetic pathways. For example, longer-chain derivatives such as dodecylphosphonic acid and octadecylphosphonic acid are synthesized using 1,12-dibromododecane (B1294643) or 1-bromooctadecane, respectively, in reactions with triethylphosphite followed by hydrolysis. ajol.infomdpi.com This approach allows for the creation of a homologous series of phosphonic acids with varying chain lengths, which is critical for applications in self-assembled monolayers and surface functionalization. ualberta.ca

Beyond chain length, branching can be introduced into the alkyl backbone. The synthesis of derivatives like 2-ethylhexyl phosphonic acid and 2-hexyldecyl phosphonic acid demonstrates this capability. ugent.be These branched structures are synthesized using similar multi-step sequences that often involve Michaelis-Becker or Appel reactions followed by hydrolysis, starting from the corresponding branched alcohol or halide. ugent.be Such modifications can influence the packing density and conformational order of the molecules in surface applications. nih.gov

Incorporation of Diverse Functional Groups

A wide array of functional groups can be incorporated into the this compound structure to impart specific chemical reactivity or binding properties. pressbooks.pubmasterorganicchemistry.comscienceready.com.au This is often accomplished by using a bifunctional starting material where one end is destined to become the phosphonic acid and the other carries the desired functionality.

A clear example is the synthesis of 6-(2-bromo-2-methyl propanoyloxy)hexyl phosphonic acid. ajol.infoajol.info The synthesis begins with 1-bromo-6-hexanol. The hydroxyl group is first esterified with 2-bromoisobutyryl bromide. The terminal bromoalkane group is then converted into a diethyl phosphonate via reaction with triethylphosphite, and subsequent hydrolysis with bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis yields the final functionalized phosphonic acid. ajol.info

Similarly, other functionalities can be tethered to the alkyl chain. The synthesis of 6-(thiophene-3-carbonyloxy)hexyl phosphonic acid involves coupling thiophene-3-carboxylic acid with 1-bromo-6-hexanol, followed by the same phosphonylation and hydrolysis sequence. ajol.info These strategies demonstrate a modular approach to creating complex phosphonic acid derivatives. researchgate.net

Table 2: Examples of Synthesized Functionalized Phosphonic Acid Derivatives

Derivative NameKey Starting MaterialsOverall Yield (%)
Dodecane di-phosphonic acid1,12-dibromododecane, Triethylphosphite~70
Octadecyl phosphonic acid1-bromooctadecane, Triethylphosphite~70
6-(2-bromo-2-methyl propanoyloxy)hexyl phosphonic acid1-bromo-6-hexanol, 2-bromoisobutyryl bromide-
6-(thiophene-3-carbonyloxy)hexyl phosphonic acid1-bromo-6-hexanol, Thiophene-3-carboxylic acid-

Data compiled from synthetic procedures reported in the literature. ajol.info

Emerging Synthetic Approaches

Research continues to drive the development of more efficient, scalable, and environmentally friendly methods for synthesizing phosphonic acids.

One significant advancement is the use of microwave-assisted synthesis. cas.cn While demonstrated for related phosphinic acids, this technique holds promise for this compound synthesis by dramatically reducing reaction times and potentially improving yields through efficient and uniform heating. cas.cn

Mechanochemistry, specifically reactive milling, represents a novel solvent-free approach. mdpi.com This technique uses high-energy ball milling to drive chemical reactions. It has been successfully used to synthesize long-chain alkylphosphonic acids, like dodecyl- and octadecylphosphonic acid, by milling the corresponding acid with an inorganic material like titania. mdpi.com This method achieves particle size reduction and in-situ surface functionalization simultaneously, offering a green alternative to traditional solvent-based methods. mdpi.com

Furthermore, new synthetic strategies are emerging from the application of this compound itself. In the synthesis of semiconductor nanocrystals, such as CdSe quantum dots, a Cd-hexylphosphonic acid (HPA)/trioctylphosphine oxide (TOPO) complex can be formed from CdO. mdpi.comcsic.es This complex then serves as a precursor that decomposes in a controlled manner, leading to the formation of uniform nanoparticles. mdpi.com Similarly, HPA is used in an in-situ passivation strategy during the synthesis of CsPbBr3 nanoplatelets to enhance their stability. nih.gov These examples highlight a shift towards integrating the synthesis of the ligand directly into the synthesis of the final nanomaterial, representing an emerging strategic approach. rsc.org

Interfacial Chemistry and Surface Interactions

Adsorption Mechanisms on Diverse Substrates

The interaction of hexylphosphonic acid with surfaces is primarily dictated by the strong affinity of the phosphonic acid headgroup for metal and metal oxide surfaces. This interaction leads to the formation of robust, covalently bound monolayers.

Interaction with Metal and Metal Oxide Surfaces

This compound and other alkylphosphonic acids readily adsorb onto a wide variety of metal and metal oxide substrates. This process involves a condensation reaction between the hydroxyl groups of the phosphonic acid and the hydroxylated surface of the oxide, forming stable metal-oxygen-phosphorus (M-O-P) covalent bonds. researchgate.netresearchgate.net This robust chemical bond is the foundation for the formation of durable and stable self-assembled monolayers.

Studies have demonstrated the effective formation of phosphonate (B1237965) SAMs on numerous surfaces, including:

Aluminum and its oxides (Al₂O₃): Phosphonic acids form well-ordered and stable monolayers on aluminum oxide. researchgate.netacs.orgnih.gov The interaction involves the covalent bonding of the phosphonate group to the native oxide layer of the aluminum substrate. researchgate.net

Titanium and its oxides (TiO₂): The modification of titanium surfaces with alkylphosphonic acids is well-documented, leading to the formation of SAMs that can influence subsequent surface properties. capes.gov.brnih.govpsu.edu On titanium, it is suggested that all three P-O bonds of the phosphonic acid group can bind to the metal substrate. nih.gov

Iron and its oxides (Fe₂O₃): Alkylphosphonic acids can form protective layers on iron surfaces, with the underlying oxide layer playing a crucial role in the stability of the phosphonate layer. researchgate.net The formation of P-O-Fe bonds has been confirmed through spectroscopic analysis. researchgate.net

Copper (Cu): Alkylphosphonic acids have been shown to form protective films on copper surfaces, acting as effective corrosion inhibitors. mdpi.com

Zinc Oxide (ZnO): Phosphonic acids are considered superior to thiols for creating SAMs on ZnO, forming thicker and more robust layers. acs.org

Other Metal Oxides: The applicability of phosphonic acid SAMs extends to a broad range of other metal oxides, including CeO₂, SnO₂, ZrO₂, and HfO₂. osti.govresearchgate.net

The nature of the solvent plays a significant role in the adsorption process. Using suitable nonpolar solvents can enhance the interaction between the hydrophilic phosphonic acid group and the substrate, facilitating rapid monolayer formation. mdpi.com

Binding Affinity and Surface Complexation Phenomena

Phosphonic acids exhibit a notably strong binding affinity for metal oxide surfaces, a key factor in their ability to form stable and dense self-assembled monolayers. acs.orgchemrxiv.org This high affinity allows them to displace other ligands, such as carboxylic acids, from the surface of nanocrystals in nonpolar solvents. acs.org The general order of binding strength in such environments is: phosphonic acid > carboxylic acid > catechol. acs.orgchemrxiv.org

The binding of phosphonic acids to metal oxide surfaces can occur in different coordination modes, including monodentate, bidentate, and tridentate configurations. researchgate.net The preferred adsorption site and coordination are influenced by the geometry of the surface and the specific metal oxide. researchgate.net For instance, on titanium, a tridentate binding mode where all three oxygen atoms of the phosphonate group interact with the surface has been proposed. nih.gov In contrast, on aluminum and tantalum, a bidentate or monodentate binding may be more prevalent. nih.gov

The strong binding affinity is crucial for applications where stability is paramount. For example, the robust bond formed between phosphonic acids and metal oxide nanocrystals helps to prevent their coalescence and maintain their optical properties over time.

Formation and Characterization of Self-Assembled Monolayers (SAMs)

The spontaneous organization of this compound molecules on a substrate leads to the formation of a self-assembled monolayer (SAM). A SAM is a highly ordered molecular assembly, typically one molecule thick, that forms spontaneously via chemisorption. mdpi.com These organic layers are of significant interest for their ability to precisely control the chemical and physical properties of a surface. nih.gov

Growth Dynamics and Self-Assembly Processes

The formation of a phosphonic acid SAM is a dynamic process that begins with the physisorption of the molecules onto the oxide surface. researchgate.net The phosphonic acid headgroups interact with each other and the substrate, leading to an initial, reasonably ordered layer. researchgate.net Subsequent heating can promote the formation of covalent Si-O-P bonds on a silicon surface, a method known as "tethering by aggregation and growth" (T-BAG). researchgate.net

The self-assembly process can also be influenced by electrochemical methods. Electro-assisted adsorption has been shown to produce monolayers faster and with better control over surface properties, resulting in a superior degree of order and higher packing density compared to conventional chemisorption methods. psu.edu The solvent environment also plays a critical role. For instance, modification in water can lead to the formation of "islands" of grafted molecules, whereas modification in toluene (B28343) can result in a more random, homogeneous distribution on the surface. uantwerpen.be This difference is attributed to the competing interactions of the solvent and the phosphonic acid molecules at the substrate surface. uantwerpen.be

Structural Ordering and Packing Density within SAMs

A key characteristic of high-quality SAMs is a high degree of structural ordering and packing density. nih.gov In a well-ordered SAM, the alkyl chains are typically tilted at a specific angle relative to the surface normal. The van der Waals interactions between adjacent alkyl chains contribute significantly to the stability and ordering of the monolayer. researchgate.net

Studies have shown that this compound, with its relatively short alkyl chain, may not form highly ordered monolayers compared to its longer-chain counterparts. psu.edu The broader peaks observed in spectroscopic analyses of SAMs from shorter alkylphosphonic acids suggest a mixture of ordered and disordered adsorbates. psu.edu The presence of gauche defects in the alkyl chains, which are more prevalent in less-ordered films, also contributes to this observation. psu.edu However, even with some degree of disorder, HPA SAMs can effectively passivate surfaces and alter their properties. For instance, on alumina (B75360) surfaces, the lack of significant organization within an HPA monolayer has been noted. acs.orgnih.gov

Influence of Alkyl Chain Length on Monolayer Properties

The length of the alkyl chain in alkylphosphonic acids has a profound impact on the properties of the resulting SAM. Generally, increasing the alkyl chain length leads to more ordered and densely packed monolayers. researchgate.net This is due to the enhanced van der Waals forces between longer alkyl chains, which promote a higher degree of two-dimensional crystallinity. capes.gov.brresearchgate.net

Key effects of increasing alkyl chain length include:

Improved Ordering and Packing: Longer alkyl chains result in SAMs with a higher degree of order and greater packing density. capes.gov.br This is evidenced by spectroscopic data showing a shift to lower wavenumbers for C-H stretching modes, indicative of a more crystalline, all-trans conformation of the alkyl chains. capes.gov.brresearchgate.net

Enhanced Hydrophobicity: As the alkyl chain length increases, the surface becomes more hydrophobic, as indicated by higher water contact angles. psu.edu

Reduced Defects: SAMs formed from longer-chain phosphonic acids tend to have fewer gauche defects, leading to a more uniform and well-defined monolayer. psu.edu

Improved Barrier Properties: In applications such as organic thin-film transistors, longer alkyl chains in the SAM gate dielectric lead to lower leakage currents, which is attributed to the formation of a more well-ordered monolayer. mpg.de

The table below summarizes the effect of alkyl chain length on various properties of phosphonic acid SAMs.

PropertyEffect of Increasing Alkyl Chain LengthReferences
Ordering Increases capes.gov.brpsu.eduresearchgate.net
Packing Density Increases capes.gov.brresearchgate.net
Hydrophobicity Increases psu.edu
Gate Leakage Current Decreases mpg.de
On/Off Current Ratio (in TFTs) Improves (up to an optimal length) mpg.de

Ligand Exchange Dynamics in Nanomaterial Systems

This compound (HPA) plays a critical role as a surface-capping ligand in the synthesis and post-synthetic modification of various nanomaterials, including semiconductor nanocrystals and metal oxide nanoparticles. Its ability to participate in ligand exchange reactions is fundamental to controlling the surface chemistry, and consequently, the physical and optical properties of these materials. The dynamics of these exchange processes are governed by the relative binding affinities of HPA and other ligands present in the system, as well as the specific nature of the nanocrystal surface.

Competitive Binding Studies with Other Ligands

Competitive binding studies are essential for understanding the surface chemistry of nanocrystals and for developing robust passivation strategies. This compound has been shown to be a strong binding ligand, capable of displacing other common surfactants from nanocrystal surfaces.

Research has demonstrated that phosphonic acids, including HPA, generally exhibit a stronger binding affinity to nanocrystal surfaces compared to carboxylic acids like oleic acid. researchgate.netugent.beacs.orgiastate.edu In studies involving indium phosphide (B1233454) (InP) quantum dots initially capped with oleate (B1233923) ligands, the introduction of this compound resulted in a strongly exothermic reaction, indicating a thermodynamically favorable displacement of oleic acid. researchgate.net Similarly, for cadmium selenide (B1212193) (CdSe) quantum dots, phosphonic acids can quantitatively replace oleic acid in a 1:1 stoichiometric exchange. ugent.be

In the context of lead halide perovskite nanocrystals, HPA has proven effective at displacing native, more labile ligands. For instance, in the synthesis of cesium lead bromide (CsPbBr₃) nanoplatelets, HPA successfully competes with and replaces oleylammonium (OAm) and oleic acid ligands. iastate.edunih.govacs.org This exchange is driven by the significantly stronger binding energy of the phosphonate headgroup to the perovskite surface compared to the ammonium (B1175870) or carboxylate headgroups. nih.govacs.org This superior binding leads to enhanced stability of the nanocrystals. nih.govacs.org

However, the binding of HPA is not always dominant. In competition experiments against a multidentate resorcin ugent.bearene-based phosphate (B84403) ligand on zirconia (ZrO₂) nanocrystals, the multidentate ligand showed a superior binding affinity. nih.gov While HPA did not displace the already-bound multidentate ligand, it was observed to occupy remaining free binding sites on the nanocrystal surface. nih.gov Further studies comparing phosphonates to monoalkyl phosphinic acids on hafnium oxide (HfO₂), CdSe, and zinc sulfide (B99878) (ZnS) nanocrystals revealed that phosphinic acids have an intermediate binding strength; they can displace carboxylates, but an equilibrium is established when competing with phosphonates, with the equilibrium favoring the phosphonate binding. ugent.be

The following table summarizes the findings from competitive binding studies involving this compound and other ligands on various nanocrystal platforms.

Nanocrystal SystemCompeting Ligand(s)Outcome of CompetitionReference(s)
CsPbBr₃ Oleylammonium (OAm), Oleic Acid (OA)HPA successfully displaces OAm and OA due to stronger binding affinity. nih.gov, acs.org, iastate.edu
InP Oleic Acid (OA)HPA displaces OA in a strongly exothermic and favorable reaction. researchgate.net
CdSe Oleic Acid (OA)Phosphonic acids quantitatively replace OA. ugent.be
ZrO₂ Resorcin ugent.bearene Phosphate (multidentate)The multidentate ligand shows superior binding; HPA occupies free sites but does not displace it. nih.gov
HfO₂, CdSe, ZnS Monoalkyl Phosphinic Acids, Carboxylic AcidsPhosphinic acids displace carboxylates but establish an equilibrium with HPA that favors HPA binding. ugent.be

Mechanism of Phosphonate Passivation on Nanocrystal Surfaces

The passivation of nanocrystal surfaces by this compound is a crucial process that mitigates surface defects, thereby enhancing the material's stability and optoelectronic properties, such as photoluminescence quantum yield (PLQY). iastate.edunih.govacs.org The mechanism involves the strong coordination of the phosphonate headgroup to undercoordinated metal cations on the nanocrystal surface, while the hexyl alkyl chain provides steric stabilization and enhances colloidal dispersibility. iastate.edu

The primary interaction occurs between the oxygen atoms of the phosphonic acid group and surface metal sites (e.g., Pb²⁺ in perovskites, Cd²⁺ in CdSe). iastate.edunih.gov Density Functional Theory (DFT) calculations performed on CsPbBr₃ nanoplatelets have quantified this interaction, revealing a binding energy for a model phosphonate ligand of approximately 0.64 eV, which is more than double that of a model amine ligand (~0.31 eV). nih.govacs.org This strong binding is responsible for the effective passivation of surface trap states that would otherwise lead to non-radiative recombination of excitons. iastate.edunih.govrsc.org

The precise binding mode of HPA on the nanocrystal surface can be complex. Solution and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy studies on HPA-capped CsPbBr₃ nanoplatelets have provided significant insight. acs.org Liquid-state ³¹P NMR shows a distinct upfield shift and broadening of the HPA signal upon binding to the nanocrystals, confirming its interaction with the surface. nih.govacs.org More detailed solid-state NMR experiments have revealed the presence of multiple distinct phosphorus environments, which are attributed to HPA ligands adopting various binding modes on different crystal facets of the nanoplatelets. nih.govacs.orgacs.org This suggests that HPA may act as a potentially tridentate ligand, engaging in different coordination geometries depending on the local surface structure. nih.govacs.org

On CsPbCl₃ nanocrystals, it is proposed that phosphonic acid ligands occupy chloride ion vacancies, with the oxygen atoms of the phosphonate group directly coordinating to surface Pb²⁺ centers. nih.gov This coordination leads to a transfer of charge from the perovskite surface to the ligand, which is a key aspect of the electronic passivation mechanism. nih.gov The effective passivation of these surface defects by HPA leads to significant improvements in material quality, evidenced by PLQY values reaching as high as ~40% for blue-emitting CsPbBr₃ nanoplatelets and up to 98% for CsPbBr₃ nanocubes. iastate.edunih.govacs.org

The table below outlines the proposed passivation mechanisms and their observed effects on nanocrystal properties.

Nanocrystal SystemProposed Binding/Passivation MechanismEffect on Nanocrystal PropertiesReference(s)
CsPbBr₃ Strong binding of phosphonate headgroup to surface Pb²⁺ ions. Multiple binding modes (potentially tridentate) on different facets.Suppresses coalescence, enhances thermal and ambient stability, increases PLQY significantly (e.g., to ~40% for NPLs, up to 98% for NCs). nih.gov, acs.org, acs.org, iastate.edu
CsPbCl₃ HPA occupies Cl⁻ vacancies, with the phosphonate group coordinating to surface Pb²⁺. Involves charge transfer from the surface to the ligand.Effective coordination and passivation of deep trap states, leading to improved brightness. nih.gov
CdSe The phosphonic acid group chelates metal ions on the nanocrystal surface.Inhibits coalescence and enhances optical performance and stability.

Applications of Hexylphosphonic Acid in Advanced Materials Science and Engineering

Hexylphosphonic acid is a versatile organophosphorus compound that plays a significant role in the development of advanced materials. Its unique molecular structure, featuring a polar phosphonic acid head group and a nonpolar six-carbon hexyl tail, allows it to function as a highly effective surface modifier and a critical component in nanomaterial synthesis.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of hexylphosphonic acid, offering detailed information on its structure, dynamics, and interactions with other species or surfaces.

Liquid-state NMR is instrumental in confirming the molecular structure of this compound and observing its behavior in solution.

³¹P NMR: The phosphorus-31 nucleus provides a direct and sensitive probe into the chemical environment of the phosphonic acid headgroup. In its pure form in solution (e.g., in toluene-d8), this compound exhibits a sharp singlet peak in the ³¹P NMR spectrum at approximately 40.1 ppm. nih.govdoi.org The narrowness of this signal (full width at half maximum, fwhm, of ~5 Hz) is indicative of rapid, isotropic molecular tumbling, which suggests high molecular mobility in the solution state. nih.govdoi.org When this compound binds to the surface of nanoparticles, such as CsPbBr₃ nanoplatelets, its solution dynamics are significantly altered. nih.gov The ³¹P NMR signal shifts upfield to around 34.7 ppm and broadens considerably (fwhm ~79 Hz). nih.govdoi.org This broadening is a direct consequence of faster transverse (T₂) relaxation, which occurs because the molecule's reorientation slows down dramatically when it is tethered to a much larger nanoparticle. doi.org

¹H and ¹³C NMR: Proton and carbon-13 NMR spectra are used to verify the structure of the hexyl alkyl chain. ¹H NMR can be used to confirm the displacement of other ligands, like oleic acid, from nanocrystal surfaces upon introduction of this compound. iastate.edu ¹³C NMR provides signals for the aliphatic carbons in the chain, which are typically observed between 15 and 40 ppm. nih.govacs.org

Table 1: Representative Liquid-State ³¹P NMR Data for this compound

StateSolventChemical Shift (δ)Full Width at Half Maximum (fwhm)Reference
Free MoleculeToluene-d₈40.1 ppm~5 Hz nih.govdoi.org
Bound to CsPbBr₃ NanoplateletsToluene-d₈34.7 ppm~79 Hz nih.govdoi.org

Solid-state NMR (ssNMR) is uniquely powerful for characterizing this compound molecules that are immobilized on a surface, providing details about their binding modes and local environments.

¹H–³¹P Cross-Polarization (CP) MAS NMR: This technique is particularly sensitive to the local environment of the phosphonate (B1237965) headgroup as it binds to a surface. For this compound-capped CsPbBr₃ nanoplatelets, the ¹H–³¹P CP/MAS NMR spectrum is complex, revealing at least four distinct peaks at 31.6 ppm, 29.8 ppm, 25.7 ppm, and 24.9 ppm. nih.goviastate.eduacs.org The presence of multiple resonances strongly suggests that the phosphonate groups adopt several different binding configurations and chemical environments on the nanoplatelet surface. nih.goviastate.edu Similar studies on other phosphonic acids bound to metal oxides report that tridentate coordination modes result in shifts to lower fields compared to the free acid, while bi- and monodentate modes show a downfield shift. mdpi.com

¹H–¹³C CP/MAS NMR: This experiment confirms the presence of the hexyl alkyl chain on the surface. The spectrum for this compound-capped nanoparticles typically shows resonances between 15 and 40 ppm, corresponding to the carbons of the aliphatic chain. nih.govacs.org

¹H MAS NMR: The absence of the acidic proton signal from the phosphonic acid group in ¹H MAS NMR spectra is strong evidence for the formation of covalent P–O–Metal linkages upon binding to a metal or metal oxide surface. researchgate.net

Table 2: Representative Solid-State ¹H–³¹P CP/MAS NMR Data for Surface-Bound this compound

SystemObserved Chemical Shifts (δ)InterpretationReference
HPA-capped CsPbBr₃ Nanoplatelets31.6, 29.8, 25.7, 24.9 ppmMultiple distinct binding environments and conformations on the nanoparticle surface. nih.goviastate.eduacs.org

DOSY NMR is a powerful solution-state technique that separates NMR signals based on the translational diffusion coefficient of molecules. manchester.ac.uk This method is highly effective for studying colloidal systems where this compound is used as a capping ligand for nanoparticles or quantum dots. figshare.comacs.org By measuring diffusion coefficients, DOSY can unambiguously distinguish between small, fast-diffusing free this compound molecules in solution and the much larger, slow-diffusing nanoparticles with their coordinated ligands. figshare.comacs.org This allows for the direct observation of both bound and unbound ligand populations in a sample, providing crucial information on ligand exchange dynamics and surface coverage. figshare.com Research has shown that even when used in small amounts during synthesis, this compound can dominate the organic shell of purified quantum dots, demonstrating its high coordinating affinity for the nanoparticle surface. figshare.comacs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

XPS is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 1 to 10 nanometers of a material. wordpress.com It is essential for confirming the presence and binding of this compound self-assembled monolayers (SAMs) on various substrates. sigmaaldrich.comnih.gov

When this compound is chemisorbed onto a substrate like titanium alloy or indium gallium zinc oxide (IGZO), XPS analysis provides direct evidence of the monolayer's formation. psu.eduarxiv.org High-resolution scans of the P 2p, O 1s, and C 1s regions are particularly informative.

P 2p: The detection of a phosphorus peak (e.g., P 2p at ~133.4 eV and P 2s at ~191.3 eV on aluminum) confirms the presence of the phosphonate headgroup on the surface. researchgate.net

C 1s: The C 1s spectrum can be deconvoluted to identify different carbon environments. For an n-hexylphosphonic acid SAM on an IGZO surface, the main peak at ~284.6 eV is assigned to the aliphatic C-C and C-H bonds of the hexyl chain. arxiv.org Other peaks can be attributed to carbons bonded to the phosphonic acid group or surface contaminants. psu.eduarxiv.org

O 1s: Analysis of the O 1s region helps to understand the binding between the phosphonic acid and the surface oxides of the substrate. psu.edu

Table 3: Representative XPS Binding Energies for this compound SAMs

Photoelectron PeakSubstrateApproximate Binding Energy (eV)AssignmentReference
C 1sIGZO284.6 eVAliphatic C-C, C-H in hexyl chain arxiv.org
P 2pAluminum~133.4 eVPhosphorus in phosphonate group researchgate.net
P 2sAluminum~191.3 eVPhosphorus in phosphonate group researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a molecular fingerprint of this compound by probing its characteristic bond vibrations. These methods are crucial for confirming the presence of the molecule and analyzing its binding state on surfaces. sigmaaldrich.comnih.gov

Infrared (IR) Spectroscopy: FTIR spectra of free this compound show characteristic peaks corresponding to P=O, P-OH, and PO-H stretching modes. doi.org For instance, typical vibrational signatures include ν(P=O) around 1146 cm⁻¹ and ν(PO-H) around 2312 cm⁻¹. doi.org When the molecule binds to a metal oxide surface, the disappearance of P-OH vibrations and the appearance of peaks corresponding to P-O-Metal bonds confirm chemisorption. researchgate.netresearchgate.net The analysis of P-O stretching modes in the 900-1200 cm⁻¹ range can help determine the binding geometry (e.g., monodentate, bidentate, or tridentate). researchgate.net

Raman Spectroscopy: Raman spectroscopy is also used to characterize phosphonic acid layers. unlp.edu.ar Spectra of related long-chain phosphonic acids show characteristic bands for the C-H vibrational modes of the methylene (B1212753) groups (e.g., 2846-2933 cm⁻¹) and the CH₂ twist mode (~1296 cm⁻¹). conicet.gov.ar These signals confirm the integrity of the alkyl chain within the self-assembled layer.

Table 4: Characteristic Vibrational Frequencies for Phosphonic Acids

TechniqueVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
FTIRν(PO-H)~2312 doi.org
FTIRν(P=O)~1146 doi.org
FTIRνas(P-OH)~997 doi.org
FTIRνs(P-OH)~945 doi.org
RamanC-H Stretch (Methylene)2846 - 2933 conicet.gov.ar
RamanCH₂ Twist~1296 conicet.gov.ar

Microscopy Techniques for Morphological and Nanoscale Characterization

Microscopy techniques are employed to visualize the morphology of surfaces and nanoparticles modified with this compound.

Atomic Force Microscopy (AFM): AFM is used to study the topography and organization of this compound SAMs on various substrates. sigmaaldrich.comnih.govrsc.org It can provide information on surface coverage and the formation of ordered domains. rsc.org Studies have demonstrated that the shorter chain length of this compound can result in a less organized monolayer compared to longer-chain phosphonic acids like octadecylphosphonic acid. psu.eduacs.org This property has been exploited in AFM-based nanografting experiments, where a less-ordered this compound monolayer serves as a suitable protective layer for studying the organization kinetics of other molecules. acs.org

Transmission Electron Microscopy (TEM): TEM is used to characterize the size and morphology of nanoparticles that are synthesized using this compound as a capping ligand. nih.gov For example, in the synthesis of CsPbBr₃ nanoplatelets, TEM imaging confirmed the dimensions of the resulting structures, showing particles with a thickness of approximately 2.4 nm and lateral dimensions of 6 nm × 26 nm. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Monolayer Thickness

Atomic Force Microscopy (AFM) is a powerful technique for visualizing surfaces at the nanoscale and is instrumental in characterizing thin films and monolayers involving this compound. wiley.comlibretexts.org It provides detailed topographical information, allowing for the precise measurement of monolayer thickness. libretexts.orgsurfacesciencewestern.com

In studies of self-assembled monolayers (SAMs), AFM is used to assess the quality, coverage, and thickness of the film. For instance, research on dotriacontane (B166350) (C32H66) nanofilms, which share structural similarities with long-chain alkylphosphonic acids, demonstrates how AFM can reveal the orientation of molecules on a substrate. surfacesciencewestern.com By creating intentional defects or scratches in a monolayer, the height difference between the substrate and the film surface can be measured from AFM profiles, yielding the monolayer thickness. surfacesciencewestern.com For example, the thickness of dotriacontane monolayers has been estimated to be around 3.9 ± 0.2 nm. surfacesciencewestern.com

AFM can also distinguish between different molecular orientations within a film. surfacesciencewestern.com Variations in thickness, such as a slightly thicker top monolayer (4.3 ± 0.1 nm) in a multilayer structure compared to the initial layer (3.9 ± 0.2 nm), can indicate differences in molecular tilt. surfacesciencewestern.com The technique is sensitive enough to observe features like moiré patterns and atomic reconstruction in layered materials, providing insights into interlayer interactions. wiley.com

Table 1: AFM-Derived Data for Molecular Monolayers

Sample DescriptionMeasured ParameterValueReference
Dotriacontane (C32H66) Monolayer on SiMonolayer Thickness3.9 ± 0.2 nm surfacesciencewestern.com
Dotriacontane (C32H66) Top Monolayer in MultilayerMonolayer Thickness4.3 ± 0.1 nm surfacesciencewestern.com
Dotriacontane (C32H66) Monolayer on SiSurface Coverage~68% surfacesciencewestern.com

High-Resolution Transmission Electron Microscopy (HR-TEM) for Nanoparticle Structure

High-Resolution Transmission Electron Microscopy (HR-TEM) is indispensable for the structural analysis of nanoparticles where this compound is used as a capping agent. uni-due.demdpi.comnih.gov This technique allows for the direct visualization of the atomic lattice of nanoparticles, providing information on their size, shape, and crystallinity. mdpi.comresearchgate.net

When HPA is used to stabilize nanoparticles, such as CsPbBr₃ nanoplatelets, HR-TEM can confirm the crystalline structure of the nanoparticle core. researchgate.net For other types of nanoparticles, like palladium (Pd) NPs, HR-TEM images can display well-resolved, continuous lattice fringes. researchgate.net For example, a measured lattice spacing of 2.0 Å in Pd NPs can be indexed to the {200} planes of the face-centered cubic structure. researchgate.net Furthermore, Fast Fourier Transform (FFT) patterns derived from HR-TEM images provide crystallographic information, confirming the crystal structure and space group of the nanoparticles. mdpi.comresearchgate.net HR-TEM can also reveal the presence of an organic layer, such as the HPA ligands, around the nanoparticle, which appears as a region of lighter contrast. researchgate.net

Electrochemical Characterization (e.g., Electrochemical Impedance Spectroscopy)

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique used to study the properties of interfaces and the effectiveness of surface modifications, such as the formation of self-assembled monolayers of this compound on metal surfaces. mdpi.comfrontiersin.org EIS provides information on the barrier properties and corrosion resistance of these layers. mdpi.comresearchgate.net

In a study involving alkylphosphonic acids, including this compound, on a copper surface, EIS was used to test the barrier effect of the self-assembled layers in an acidic solution. mdpi.com The technique works by applying a small amplitude AC potential and measuring the current response over a range of frequencies. frontiersin.org The resulting impedance data can be modeled with equivalent electrical circuits to quantify properties like charge transfer resistance and capacitance, which relate to the integrity and protective nature of the HPA monolayer. frontiersin.org The formation of a dense, well-ordered HPA monolayer typically leads to an increase in impedance, indicating enhanced corrosion protection. researchgate.net

Optical Spectroscopy (e.g., UV-Vis Absorption, Photoluminescence) for Electronic Structure and Quantum Yields

Optical spectroscopy techniques, including UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy, are crucial for characterizing the electronic and optical properties of materials functionalized with this compound, particularly semiconductor nanocrystals. rsc.orgresearchgate.netacs.org

UV-Vis absorption spectroscopy is used to determine the onset of absorption, which is related to the bandgap of the nanocrystals. researchgate.net The position of the excitonic peak in the absorption spectrum provides information about the size of the quantum dots. researchgate.net

Photoluminescence (PL) spectroscopy measures the light emitted by a material after absorbing photons. For HPA-capped nanocrystals, PL spectra reveal the emission wavelength and the photoluminescence quantum yield (PLQY), which is a measure of the efficiency of light emission. acs.orgnih.gov Research has shown that hexylphosphonate-capped CsPbBr₃ nanoplatelet thin films exhibit excellent PLQY, reaching approximately 40% at an emission wavelength of 450 nm. researchgate.netacs.orgnih.gov The use of HPA as a capping ligand can significantly enhance stability and prevent coalescence of nanocrystals, which helps in preserving the color purity and high quantum yield over time. acs.orgnih.gov

Table 2: Optical Properties of HPA-Capped Nanocrystals

MaterialParameterValueReference
Hexylphosphonate-capped CsPbBr₃ Nanoplatelet Thin FilmsPhotoluminescence Quantum Yield (PLQY)~40% researchgate.netacs.orgnih.gov
Hexylphosphonate-capped CsPbBr₃ Nanoplatelet Thin FilmsEmission Wavelength450 nm researchgate.netacs.orgnih.gov
CdSe/ZnS Nanocrystals (before peptide exchange)Quantum Yield (in toluene)19% nih.gov

Chromatographic Methods for Purity and Mixture Analysis (e.g., GC-MS, LC-MS, HPLC, SEC/MALLS)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures where it is a component. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. thermofisher.com For the analysis of phosphonic acids like HPA, which are generally non-volatile, a derivatization step is required to convert them into more volatile forms. osti.govmdpi.com Common derivatization methods include methylation or silylation. osti.gov After derivatization, GC separates the components of the mixture, and the mass spectrometer provides mass spectral data for identification. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing non-volatile and polar compounds like HPA without derivatization. wikipedia.org This technique is particularly useful for the analysis of phosphonic acids in various matrices. waters.comnih.govnih.gov LC-MS can be challenging for highly polar compounds due to poor retention on typical reversed-phase columns, but specialized columns and methods, such as hydrophilic interaction liquid chromatography (HILIC), can overcome these issues. waters.com

High-Performance Liquid Chromatography (HPLC) is widely used for the separation, identification, and quantification of components in a mixture. wikipedia.org For phosphonic acids, HPLC methods have been developed using various stationary phases, including modified magnesia-zirconia, to achieve effective separation. nih.gov The retention behavior can be influenced by both hydrophobic and cation-exchange interactions, depending on the mobile phase conditions. nih.gov

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALLS) is an advanced technique used to determine the absolute molar mass and size of macromolecules and nanoparticles in solution. wyatt.comharvard.edunih.gov SEC separates particles based on their hydrodynamic volume, while the MALS detector measures the intensity of scattered light at multiple angles to calculate the molar mass and radius of gyration. harvard.edu This method is particularly valuable for characterizing the size distribution and aggregation state of HPA-stabilized nanoparticles or polymers in a mixture, providing more accurate information than conventional column calibration methods. mdpi.comnih.gov

Theoretical and Computational Investigations of Hexylphosphonic Acid

Theoretical and computational chemistry provides powerful tools to understand the molecular behavior of hexylphosphonic acid at a fundamental level. These methods offer insights into its electronic properties, interactions with surfaces, and the thermodynamic and kinetic factors governing its applications.

Emerging Research Frontiers and Future Perspectives

Development of Novel Hexylphosphonic Acid-Based Materials

The ability of this compound to form robust self-assembled monolayers (SAMs) on a variety of substrates is a cornerstone of its use in developing advanced materials. sigmaaldrich.cn These monolayers are created by the strong interaction between the phosphonic acid group and metal oxide surfaces, forming a dense, organized layer that alters the substrate's surface properties. dojindo.com

Research has demonstrated the successful formation of HPA SAMs on numerous metal oxides, including:

Indium Gallium Zinc Oxide (IGZO): HPA SAMs serve as molecular passivation layers on IGZO back channel surfaces in thin-film transistors (TFTs), reducing contaminant adsorption and improving electrical stability. researchgate.net

Zirconia (ZrO₂): Self-assembly of HPA onto ZrO₂ ceramics is a method used to construct hydrophobic surfaces. researchgate.net

Indium Tin Oxide (ITO): HPA is used to modify ITO electrodes, controlling wetting properties and tuning the surface work function, which is beneficial for organic electronic devices. researchgate.net

Zinc Oxide (ZnO): Studies comparing different molecular anchors have found that the phosphonic acid moiety of HPA provides a preferable attachment to ZnO surfaces over other groups like thiols for creating SAMs. acs.org

Copper (Cu): HPA monolayers have been shown to provide effective corrosion protection on copper surfaces. mdpi.com

Beyond simple monolayers, HPA is integral to the fabrication of complex nanostructures. It functions as a capping agent or surfactant in the synthesis of nanoparticles, such as quantum dots and nano-ceramics, controlling their size, shape, and stability to prevent aggregation. lookchem.comscbt.comchemicalbook.com A notable example is its use in the synthesis of cesium lead bromide (CsPbBr₃) nanoplatelets (NPLs), where HPA acts as a passivating ligand, leading to highly stable, quantum-confined NPLs with high photoluminescence quantum yields (PLQY) for blue-emitting applications. acs.orgnih.gov Furthermore, HPA has been used to direct the assembly of one-dimensional copper sulfide (B99878) (Cu₂₋ₓS) nanorods into two-dimensional "rafts" through controlled etching and surface ligand reduction. mdpi.com

The development of these materials is driven by the precise control HPA offers over surface chemistry and nanostructure morphology.

Table 1: this compound in Novel Material Development

Material Type Substrate/Core Material HPA Function Research Finding Citation
Self-Assembled Monolayer (SAM) Indium Gallium Zinc Oxide (IGZO) Passivation Layer Reduces bias stress turn-on voltage shifts in TFTs. researchgate.net
Self-Assembled Monolayer (SAM) Zirconia (ZrO₂) Hydrophobic Modification Creates hydrophobic ceramic surfaces. researchgate.net
Self-Assembled Monolayer (SAM) Indium Tin Oxide (ITO) Surface Modifier Tunes surface work function and wetting properties. researchgate.net
Nanoplatelets (NPLs) Cesium Lead Bromide (CsPbBr₃) Capping/Passivating Agent Produces stable, blue-emitting NPLs with ~40% PLQY. acs.orgnih.gov
2D Nano-architectures Copper Sulfide (Cu₂₋ₓS) Nanorods Etching & Assembly Agent Enables fusion of 1D nanorods into 2D rafts. mdpi.com

Exploration of New Application Domains

The versatile properties of HPA and HPA-based materials are paving the way for their use in a variety of high-tech and specialized fields. ontosight.ai

In electronics , HPA is a key component in the surface functionalization of amorphous oxide semiconductors for thin-film transistors (TFTs). researchgate.net By forming a SAM on the semiconductor's back channel, HPA improves device stability and performance. researchgate.net Research on indium gallium zinc oxide (IGZO) TFTs showed that devices with HPA SAMs exhibited significantly reduced turn-on voltage shifts under bias stress compared to those without. researchgate.net HPA and its derivatives are also being explored in perovskite solar cells (PSCs). sigmaaldrich.comsigmaaldrich.com For instance, a derivative, [6-[3-(carbazol-9-yl)carbazol-9-yl]hexyl]phosphonic acid, was used to modify the hole transport layer in wide-bandgap PSCs, contributing to improved film quality and device efficiency. github.ioresearchgate.net

Corrosion inhibition is another significant application domain. Phosphonic acids are effective, environmentally friendly corrosion inhibitors for various metals like copper, aluminum, iron, and steel. mdpi.commdpi.com They adsorb onto the metal surface, forming a protective layer that can achieve high inhibition efficiency, up to 95% for copper in certain acidic environments. mdpi.com

In nanotechnology and materials science , HPA is used to create protective and hydrophobic coatings. hiyka.com It serves as a capping agent in the manufacturing of nanoparticles, ensuring their uniformity and stability. lookchem.comscbt.com Specifically, it is used in the synthesis of cadmium selenide (B1212193) (CdSe) quantum rods, where it influences the degree of branching and, consequently, the optical properties of the nanocrystals. HPA-capped nanocrystal thin films have demonstrated excellent photoluminescence quantum yields.

The textile industry utilizes HPA in treatments to impart water-repellency to fabrics, enhancing their functionality. hiyka.com It also acts as a surfactant in the formulation of industrial and household cleaning products. hiyka.com

Table 2: Emerging Applications of this compound

Application Domain Specific Use Function of HPA Key Research Finding Citation
Electronics Thin-Film Transistors (TFTs) Surface functionalization of semiconductor back channel Improves electrical stability by reducing contaminant adsorption. researchgate.netresearchgate.net
Electronics Perovskite Solar Cells (PSCs) Modification of hole transport layers Enhances perovskite film quality and device efficiency. github.ioresearchgate.net
Corrosion Inhibition Copper Protection Forms a protective self-assembled monolayer Achieves up to 95% inhibition efficiency in 0.1 M H₂SO₄. mdpi.com
Nanotechnology Quantum Dot Synthesis Capping agent and surfactant Controls growth and stability of CdSe quantum rods.
Coatings Hydrophobic Coatings Surface modification Formulates coatings with enhanced moisture and corrosion protection. hiyka.com

Advancements in Controlled Synthesis and Scalability

Progress in the synthesis of HPA and its derivatives is crucial for enabling their broader application. Standard synthesis routes can involve the reaction of hexyl bromide with triethyl phosphite, followed by hydrolysis. ontosight.ai More advanced, high-yield methods are being developed for HPA derivatives to be used as surface tethers in energy applications, indicating a focus on efficiency and scalability. ajol.info

The controlled synthesis extends to the materials fabricated using HPA. In the context of perovskite nanoplatelets (NPLs), research has moved from post-synthetic surface treatments to in-situ passivation strategies. acs.orgnih.gov An in-situ approach using HPA during the synthesis of CsPbBr₃ NPLs was developed to successfully compete with other labile ligands, resulting in more stable and higher-quality NPLs directly from the reaction. acs.orgnih.gov This demonstrates a shift towards more integrated and controlled manufacturing processes.

For NPL synthesis, parameters such as reaction temperature, ligand type, and precursor ratios are critical for controlling the final morphology. rsc.org While many studies on perovskite nanocrystals have used various phosphorus ligands, the use of HPA has been specifically noted for the growth of NPLs via the heat-up synthesis method. rsc.org The ability to control these syntheses is fundamental to producing materials with desired properties for specific applications, such as the color-pure blue-emitting NPLs needed for display technologies. acs.org The development of scalable synthesis routes for both HPA itself and the advanced materials it enables remains a key area of research to transition these technologies from the laboratory to industrial production. mdpi.com

Interdisciplinary Research Integrating this compound Chemistry

The expanding utility of this compound is fostering significant interdisciplinary research, bridging chemistry with materials science, physics, and engineering. researchgate.netmdpi.com The study of surface phenomena, a field that inherently combines physics and chemistry, is a major area of this interdisciplinary work. hiyka.com

For example, the development of functional materials for electronic devices like transistors and solar cells requires collaboration between chemists synthesizing molecules like HPA, materials scientists fabricating thin films, and physicists or engineers characterizing device performance. researchgate.netgithub.ioresearchgate.net The use of HPA to modify the surface of transparent oxide semiconductors is a prime example of this synergy, where chemical modification directly impacts the electrical properties of a physical device. researchgate.net

In the field of nanotechnology, the directed self-assembly of nanostructures mediated by HPA involves principles from both chemistry and materials science to create novel nano-architectures with unique properties. mdpi.com Similarly, research into hydrophobic ceramic surfaces modified with HPA brings together ceramic engineering and surface chemistry to develop materials with extraordinary wettability. researchgate.net

Furthermore, new phosphonic acid-based materials are being explored for potential biomedical applications, such as in dental formulations, which represents a convergence of polymer chemistry, materials science, and medical research. researchgate.net This collaborative approach is essential for tackling complex challenges and unlocking the full potential of this compound in next-generation technologies and products.

Q & A

Q. What experimental methods are recommended for synthesizing high-purity hexylphosphonic acid in a research laboratory?

this compound (HPA) is typically synthesized via hydrolysis of hexylphosphonic dichloride under controlled conditions. Key steps include:

  • Purification through recrystallization or column chromatography.
  • Characterization using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm structure and purity.
  • Elemental analysis to validate stoichiometry. Researchers should ensure inert atmospheres during synthesis to prevent oxidation and degradation .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • ³¹P NMR : Directly probes the phosphorus environment, confirming functional group integrity.
  • FTIR Spectroscopy : Identifies P=O and P–OH stretching vibrations (~1200 cm⁻¹ and ~2400 cm⁻¹, respectively).
  • Elemental Analysis : Validates carbon, hydrogen, and phosphorus content (±0.3% accuracy). Cross-referencing these methods ensures reliable characterization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (LD₅₀: 300–2000 mg/kg; skin corrosion noted).
  • Waste Disposal : Neutralize with alkaline solutions before disposal. Refer to toxicity data from regulatory assessments for risk mitigation .

Advanced Research Questions

Q. How does this compound influence the growth kinetics of semiconductor nanocrystals compared to other phosphonic acids?

HPA acts as a capping ligand, modulating nucleation and growth rates in nanocrystal synthesis. For example:

  • In CdSe nanorod synthesis, HPA (with TOPO/ODPA) selectively binds to high-energy crystal facets, promoting anisotropic growth .
  • Compared to shorter-chain phosphonic acids (e.g., ethylphosphonic acid), HPA’s longer alkyl chain enhances steric stabilization but may reduce ligand exchange kinetics. Systematic studies should vary ligand ratios and monitor growth via TEM and XRD .

Q. How can researchers resolve discrepancies in reported catalytic activities of this compound in nanoparticle synthesis?

Contradictions often arise from differences in:

  • Reaction Conditions : Temperature (e.g., 300°C vs. 380°C), solvent composition, and precursor ratios.
  • Surface Chemistry : Competitive ligand binding (e.g., HPA vs. ODPA) alters nanocrystal morphology . To resolve conflicts:
  • Reproduce experiments with strict parameter control.
  • Use surface-sensitive techniques (XPS, FTIR) to analyze ligand coverage and orientation .

Q. What role does this compound play in controlling the surface chemistry of semiconductor nanocrystals, and how can this be systematically studied?

HPA’s phosphonic acid group chelates metal ions on nanocrystal surfaces, while its alkyl chain provides colloidal stability. To study its effects:

  • Ligand Exchange Experiments : Replace HPA with other ligands (e.g., oleic acid) and monitor stability via dynamic light scattering (DLS).
  • Thermogravimetric Analysis (TGA) : Quantify ligand density on nanocrystal surfaces.
  • DFT Calculations : Model binding energies to predict facet-specific interactions. Evidence from CdSe/Cu₃P heterostructures highlights HPA’s role in selective nucleation at high-energy edges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.